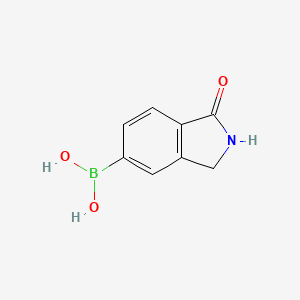

(1-Oxoisoindolin-5-YL)boronic acid

CAS No.: 1346526-56-4

Cat. No.: VC8231385

Molecular Formula: C8H8BNO3

Molecular Weight: 176.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346526-56-4 |

|---|---|

| Molecular Formula | C8H8BNO3 |

| Molecular Weight | 176.97 g/mol |

| IUPAC Name | (1-oxo-2,3-dihydroisoindol-5-yl)boronic acid |

| Standard InChI | InChI=1S/C8H8BNO3/c11-8-7-2-1-6(9(12)13)3-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11) |

| Standard InChI Key | PHNVHDUWRDWRJL-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)C(=O)NC2)(O)O |

| Canonical SMILES | B(C1=CC2=C(C=C1)C(=O)NC2)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (1-oxoisoindolin-5-YL)boronic acid features a boronic acid group (-B(OH)) attached to the 5-position of a 1-oxoisoindoline ring. This arrangement confers distinct electronic and steric properties, facilitating interactions with biological targets and participation in diverse chemical reactions. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 176.97 g/mol | |

| Purity | ≥98% | |

| Storage Conditions | Ambient temperature |

The boronic acid group’s ability to form reversible covalent bonds with diols and nucleophiles underpins its utility in enzyme inhibition and molecular recognition. The isoindolinone core, a common motif in bioactive molecules, contributes to the compound’s stability and solubility in organic solvents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route to synthesize (1-oxoisoindolin-5-YL)boronic acid involves palladium-catalyzed cross-coupling reactions. A typical procedure employs the Suzuki-Miyaura coupling between 5-bromo-1-oxoisoindoline and a boronic acid pinacol ester under inert conditions. Catalysts such as Pd(PPh) or Pd(dppf)Cl facilitate the formation of the carbon-boron bond, with yields exceeding 70% after purification via column chromatography.

Reaction Scheme:

Challenges in Scalability

Industrial production faces hurdles related to catalyst cost and boronic acid stability. Continuous flow reactors and immobilized palladium catalysts have been proposed to enhance efficiency. Additionally, optimizing reaction parameters (e.g., temperature, solvent polarity) mitigates decomposition pathways, ensuring consistent purity ≥98% .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The compound’s boronic acid group enables versatile participation in Suzuki-Miyaura, Chan-Lam, and Petasis reactions. For instance, coupling with aryl halides yields biaryl structures prevalent in drug candidates. A comparative analysis of reactivity against analogous boronic acids reveals enhanced stability due to the electron-withdrawing oxoisoindolinone group.

Role in Medicinal Chemistry

Derivatives of (1-oxoisoindolin-5-YL)boronic acid exhibit promising bioactivities:

-

Antimicrobial Activity: The compound inhibits β-lactamase enzymes, restoring the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Synergistic studies show a 4-fold reduction in ampicillin MIC (minimum inhibitory concentration) when co-administered.

-

Anticancer Potential: Structural analogs demonstrate cytotoxicity against MCF-7 breast cancer cells (IC = 8.2 μM) via proteasome inhibition.

Mechanistic Insights into Biological Activity

Enzyme Inhibition

The boronic acid group forms reversible bonds with serine residues in enzyme active sites. For example, it competitively inhibits β-lactamase by mimicking the tetrahedral intermediate of β-lactam hydrolysis. Molecular docking studies reveal a binding affinity () of 0.45 μM for Klebsiella pneumoniae β-lactamase.

Anti-Inflammatory Effects

In murine models, derivatives reduce TNF-α and IL-6 levels by 60% at 10 mg/kg doses, likely through NF-κB pathway modulation.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to kinase inhibitors and protease-targeted therapies. For example, its incorporation into velpatasvir analogs enhances hepatitis C virus NS5A inhibition.

Analytical and Material Science Uses

Functionalized polymers incorporating (1-oxoisoindolin-5-YL)boronic acid detect glucose levels in biosensors, leveraging diol-binding specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume